[(1-ethyl-1H-pyrazol-5-yl)methyl](methyl)amine dihydrochloride
Overview
Description
(1-ethyl-1H-pyrazol-5-yl)methylamine dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Mechanism of Action
Target of Action
Similar compounds have been used as intermediates in the preparation of selective and orally active dipeptidylpeptidase 4 inhibitors .
Mode of Action
It’s worth noting that compounds with similar structures have been reported to exhibit various biological activities .
Biochemical Pathways
Similar compounds have been reported to influence various biological activities .
Result of Action
Similar compounds have been reported to exhibit various biological activities .
Action Environment
It’s worth noting that similar compounds have been reported to exhibit various biological activities in different environments .
Biochemical Analysis
Biochemical Properties
(1-ethyl-1H-pyrazol-5-yl)methylamine dihydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with several key enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The interaction with these enzymes often involves binding to the active site, leading to either inhibition or activation of the enzyme’s function. For instance, (1-ethyl-1H-pyrazol-5-yl)methylamine dihydrochloride has been observed to inhibit certain kinases, thereby affecting downstream signaling processes .
Cellular Effects
The effects of (1-ethyl-1H-pyrazol-5-yl)methylamine dihydrochloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been found to alter the expression of genes involved in cell cycle regulation and apoptosis. Additionally, (1-ethyl-1H-pyrazol-5-yl)methylamine dihydrochloride affects cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of (1-ethyl-1H-pyrazol-5-yl)methylamine dihydrochloride involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These binding interactions can result in enzyme inhibition or activation, depending on the target enzyme. Additionally, (1-ethyl-1H-pyrazol-5-yl)methylamine dihydrochloride can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-ethyl-1H-pyrazol-5-yl)methylamine dihydrochloride have been observed to change over time. The stability of this compound is generally high, but it can undergo degradation under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that (1-ethyl-1H-pyrazol-5-yl)methylamine dihydrochloride can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of (1-ethyl-1H-pyrazol-5-yl)methylamine dihydrochloride vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects, such as enhanced cellular signaling and improved metabolic function. At high doses, (1-ethyl-1H-pyrazol-5-yl)methylamine dihydrochloride can cause toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a narrow therapeutic window for the safe use of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-pyrazol-5-yl)methylamine dihydrochloride typically involves the reaction of 1-ethyl-1H-pyrazole with formaldehyde and methylamine under acidic conditions to form the intermediate (1-ethyl-1H-pyrazol-5-yl)methylamine. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-1H-pyrazol-5-yl)methylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrazole ring.
Reduction: Various amine derivatives.
Substitution: Substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
(1-ethyl-1H-pyrazol-5-yl)methylamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: Known for their use in organic synthesis and medicinal chemistry.
Pyrazolo[1,5-a]pyrazine derivatives: Investigated for their antiproliferative effects on cancer cells.
Uniqueness
(1-ethyl-1H-pyrazol-5-yl)methylamine dihydrochloride is unique due to its specific structural features and the presence of both pyrazole and methylamine groups. This combination enhances its reactivity and potential bioactivity, distinguishing it from other pyrazole derivatives.
Properties
IUPAC Name |
1-(2-ethylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-3-10-7(6-8-2)4-5-9-10;;/h4-5,8H,3,6H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPKUHJOQQDSOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CNC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1645405-95-3 | |
Record name | [(1-ethyl-1H-pyrazol-5-yl)methyl](methyl)amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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